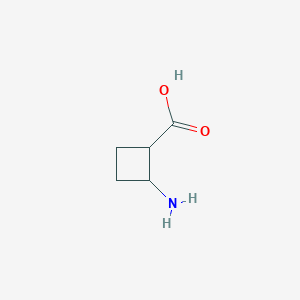

2-Aminocyclobutane-1-carboxylic acid

Beschreibung

Significance of Conformationally Constrained Amino Acids in Peptide Science and Chemical Biology

Peptides are crucial molecules in biological systems, acting as hormones, neurotransmitters, and signaling molecules. However, their therapeutic potential is often limited by their flexibility and susceptibility to degradation by enzymes. The introduction of conformational constraints into amino acids is a powerful strategy to overcome these limitations. acs.org By restricting the rotation around chemical bonds, these modified amino acids can lock a peptide into a specific three-dimensional shape, which is often the key to its biological activity. acs.org

This structural rigidity can lead to several benefits:

Enhanced Potency and Selectivity: By pre-organizing a peptide into its active conformation for binding to a biological target like a receptor or enzyme, the binding affinity can be significantly increased.

Increased Metabolic Stability: The unnatural, constrained structure can make peptides more resistant to cleavage by proteases, prolonging their lifespan in the body.

Improved Pharmacophore Design: Studying how these constraints affect activity helps researchers to understand the precise spatial arrangement of functional groups required for a biological effect, aiding in the design of more effective drugs. acs.org

Conformationally restricted amino acids are synthesized by incorporating the amino acid structure into a ring system or by adding bulky groups to the side chain. nih.gov These modifications have been successfully used in the design of peptidomimetics—small molecules that mimic the structure and function of peptides but have improved drug-like properties. nih.gov

Overview of Cyclobutane (B1203170) Amino Acids as Unnatural Building Blocks and Their Conformational Rigidity

Among the various types of constrained amino acids, those containing a cyclobutane ring have garnered significant interest. nih.gov These are considered "unnatural" building blocks as they are not part of the 20 common proteinogenic amino acids. The four-membered cyclobutane ring is inherently strained and not flat; it adopts a "puckered" or "folded" conformation to relieve some of the torsional strain that would exist in a planar structure. libretexts.orgdalalinstitute.com

This inherent buckling confers a high degree of conformational rigidity. acs.org When a cyclobutane amino acid is incorporated into a peptide chain, it acts as a structure-promoting unit, forcing the peptide backbone into a well-defined orientation. acs.orgchemistryviews.org This property is highly valuable for creating foldamers, which are artificial oligomers that fold into specific, stable secondary structures, much like natural proteins. chemistryviews.org The rigidity of the cyclobutane scaffold allows for the precise placement of functional groups, which is critical for their interaction with biological targets. nih.gov Researchers have developed numerous synthetic methods to create cyclobutane amino acids, including α-, β-, and γ-amino acid variants, highlighting their versatility and importance as synthetic building blocks. nih.govresearchgate.net

Historical and Current Research Trajectories in 2-Aminocyclobutane-1-carboxylic Acid Studies

The study of this compound, a conformationally constrained β-amino acid, has evolved significantly over the years. Early synthetic approaches often relied on methods such as the [2+2] photocycloaddition of ethylene (B1197577) to a chiral uracyl derivative to construct the core cyclobutane ring. researchgate.net Another historical method involved the desymmetrization of a cyclic meso-anhydride. core.ac.uk These pioneering efforts laid the groundwork for accessing the different stereoisomers of the compound.

Current research has shifted towards developing more efficient, scalable, and stereoselective syntheses. Modern strategies include enantiodivergent synthetic sequences that allow for the preparation of specific enantiomers, which have been fully characterized for the first time in more recent studies. acs.org Visible light-mediated photocatalysis has also emerged as a powerful and mild technique for constructing cyclobutane amino acid derivatives. nih.gov

A major focus of contemporary research is the incorporation of this compound into β-peptides. acs.org Structural studies using NMR spectroscopy and theoretical calculations have shown that the cyclobutane unit induces a high degree of rigidity in these peptides, often leading to the formation of stable, predictable secondary structures like helices and hairpins. acs.org This ability to control peptide folding makes this compound and its derivatives highly attractive building blocks for the development of novel peptidomimetics and foldamers with potential applications in materials science and medicine. nih.govchemistryviews.org

Data Tables

Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₅H₉NO₂ | nih.gov |

| Molecular Weight | 115.13 g/mol | nih.gov |

| Canonical SMILES | C1CC(C1C(=O)O)N | nih.gov |

| InChI Key | NSQMWZLLTGEDQU-UHFFFAOYSA-N | nih.gov |

Selected Synthetic Approaches for Cyclobutane Amino Acid Derivatives

| Synthetic Method | Key Features / Starting Materials | Application Example | Source |

| [2+2] Photocycloaddition | Uses light to combine an alkene (e.g., ethylene) with a derivatized alkene to form the cyclobutane ring. | Synthesis of all four stereoisomers of a cyclobutane γ-amino acid from a chiral γ-lactam. | researchgate.net |

| Tandem Amidation/aza-Michael Addition | A one-pot reaction combining cyclobutene-1-carboxylic acid with a nitrogen nucleophile (e.g., benzoxazolone). | Preparation of β-N-heterocyclic cyclobutane carboximides with a trans structure. | chemistryviews.org |

| Visible Light Photocatalysis | Employs a photocatalyst and visible light to mediate a [2+2] cycloaddition between dehydroamino acids and styrenes. | Provides fast and selective access to substituted cyclobutane α-amino acids under mild conditions. | nih.gov |

| Enantiodivergent Synthesis | Starts from a single chiral material to produce both enantiomers of the target molecule through different reaction pathways. | Stereoselective synthesis of (+)- and (−)-2-aminocyclobutane-1-carboxylic acid. | acs.org |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-aminocyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c6-4-2-1-3(4)5(7)8/h3-4H,1-2,6H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSQMWZLLTGEDQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Stereochemical Control

Strategies for Enantioselective and Diastereoselective Synthesis

The controlled synthesis of the stereoisomers of 2-aminocyclobutane-1-carboxylic acid relies on several advanced approaches that introduce chirality in a predictable manner.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a chemical transformation to produce a specific stereoisomer. nih.govyoutube.comyoutube.com This strategy has been successfully applied to the synthesis of cyclobutane-containing amino acids.

In one approach, a chiral bicyclic lactam can be subjected to cyclopropanation. Subsequent removal of the chiral auxiliary and a Curtius rearrangement can yield aminocyclopropyl carboxylic acids with very high enantiomeric excess (>99% e.e.). rsc.org Although this example illustrates the principle for a related cyclopropane (B1198618) system, similar logic can be extended to cyclobutane (B1203170) synthesis.

Substrate control involves using the inherent stereochemistry of a starting material to direct the formation of new stereocenters. For instance, the synthesis of all four stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid was achieved starting from a single chirally derivatized unsaturated γ-lactam. A photochemical [2+2] cycloaddition with ethylene (B1197577) established the cyclobutane ring with a cis configuration. The resulting diastereomers were then separated and further manipulated to afford each of the four target stereoisomers. researchgate.net

Asymmetric catalysis utilizes a chiral catalyst to control the stereochemical outcome of a reaction, offering an efficient way to generate enantiomerically enriched products. nih.gov

Organocatalysis : This branch of catalysis uses small organic molecules as catalysts. youtube.comyoutube.comyoutube.com Proline, a naturally occurring chiral amino acid, is a prominent organocatalyst. youtube.comyoutube.com It can be used to catalyze aldol (B89426) reactions, forming carbon-carbon bonds with high stereoselectivity. youtube.com For example, the reaction between an aldehyde and proline can form an enamine intermediate, which then reacts with another aldehyde molecule in a highly controlled manner to produce a specific stereoisomer. youtube.comyoutube.com This type of catalysis is advantageous due to the low cost and stability of the catalysts. youtube.com

Metal-Catalyzed Reactions : Transition metal complexes with chiral ligands are widely used for asymmetric synthesis. youtube.com For instance, palladium-catalyzed aminocarbonylation of cyclobutanols can be directed to form either 1,1- or 1,2-substituted cyclobutanecarboxamides with high regioselectivity by choosing the appropriate ligand. nih.gov Visible-light-mediated photocatalysis using an iridium-based catalyst has been employed for the [2+2]-cycloaddition of dehydroamino acids with styrenes, providing access to substituted cyclobutane α-amino acids. acs.org

Chemoenzymatic synthesis combines chemical and enzymatic steps to achieve high stereoselectivity. Enzymes, being inherently chiral, are excellent catalysts for creating specific stereoisomers.

A notable example is the desymmetrization of a meso-cyclobutane-1,2-dicarboxylic acid derivative. lookchem.com In this strategy, an enzyme selectively hydrolyzes one of two ester groups in the symmetrical starting material, leading to a chiral product. This chiral intermediate can then be chemically converted to the desired enantiomer of cis-2-aminocyclobutane-1-carboxylic acid. lookchem.com Another chemoenzymatic approach involves a two-enzyme cascade to produce 2-substituted 3-hydroxycarboxylic acids from L-α-amino acids, which can serve as precursors for cyclobutane amino acids. nih.gov

Enantiodivergent synthesis refers to a strategy where both enantiomers of a target molecule can be prepared from a single chiral starting material by altering the reaction sequence or reagents. acs.org This approach is highly efficient as it avoids the need for two separate chiral sources.

A successful enantiodivergent synthesis of (+)- and (−)-2-aminocyclobutane-1-carboxylic acid has been reported. acs.orgnih.gov This strategy allows for the preparation of both enantiomers in high enantiomeric excess. lookchem.com One such method starts with a chiral, bicyclic compound that acts as a chiral uracil (B121893) equivalent. lookchem.com A key step is the [2+2] photocycloaddition with ethylene to form the cyclobutane ring. lookchem.comresearchgate.net By manipulating the subsequent degradation of the heterocyclic ring, both the (+)-(1S,2R) and (−)-(1R,2S) enantiomers can be obtained. lookchem.com

Key Synthetic Reactions and Building Block Approaches

The construction of the cyclobutane ring is a central challenge in the synthesis of this compound. Photochemical cycloadditions are a powerful tool for this purpose.

The [2+2] photocycloaddition is a widely used method for forming cyclobutane rings, involving the reaction of two alkene-containing molecules upon irradiation with light. acs.orgsci-hub.seyoutube.com This reaction can be highly regio- and stereoselective, making it valuable for complex molecule synthesis. acs.org

A key strategy for synthesizing this compound involves the photochemical [2+2] cycloaddition of a uracil derivative with ethylene. lookchem.com The resulting cyclobutane adduct, which contains the uracil ring fused to the newly formed four-membered ring, can then be selectively degraded to reveal the desired amino acid functionality. This approach has been used to produce racemic cis-2-aminocyclobutane-1-carboxylic acid. lookchem.com By employing a chiral uracil equivalent, this method has been adapted for the enantioselective synthesis of both (+)- and (-)-enantiomers of cis-2-aminocyclobutane-1-carboxylic acid. lookchem.com

The [2+2] photocycloaddition is a versatile reaction that has been applied to a wide range of olefins for the synthesis of various cyclobutane derivatives. sci-hub.se The reaction can be initiated by direct excitation or through the use of a sensitizer. acs.org

Interactive Data Table: Synthetic Strategies for this compound

| Strategy | Key Features | Example Application | Stereochemical Outcome |

| Chiral Auxiliaries | Temporary incorporation of a chiral group to direct stereochemistry. | Cyclopropanation of a chiral bicyclic lactam followed by rearrangement. | High enantiomeric excess. |

| Asymmetric Organocatalysis | Use of small, chiral organic molecules as catalysts. | Proline-catalyzed aldol reaction. | High diastereo- and enantioselectivity. |

| Asymmetric Metal Catalysis | Use of transition metal complexes with chiral ligands. | Iridium-catalyzed [2+2] photocycloaddition. | Access to substituted cyclobutane α-amino acids. |

| Chemoenzymatic Synthesis | Combination of chemical and enzymatic steps. | Enzymatic desymmetrization of a meso-diester. | Enantiomerically pure products. |

| Enantiodivergent Synthesis | Access to both enantiomers from a single chiral source. | Photocycloaddition of a chiral uracil equivalent with ethylene. | Both (+) and (-) enantiomers can be synthesized. |

| Photochemical [2+2] Cycloaddition | Formation of the cyclobutane ring using light. | Reaction of a uracil derivative with ethylene. | Forms the core cyclobutane structure. |

Intramolecular Photocyclization Protocols for Cyclobutane Ring Formation

Furthermore, this photochemical approach has been instrumental in preparing all four stereoisomers of 2-aminocyclobutanecarboxylic acid in their enantiomerically pure forms from a single chiral starting material. researchgate.net The process also includes a practical method for isomerizing the cis-β-amino acid to the trans-β-amino acid, enhancing the stereochemical diversity accessible through this route. researchgate.net Visible-light mediated [2+2]-cycloaddition of dehydroamino acids with styrene-type olefins, catalyzed by an iridium complex, has also been reported as a mild and scalable method to access substituted cyclobutane α-amino acid derivatives. acs.org

Another innovative photochemical approach involves the intermolecular formal [3+2] cycloaddition between cyclopropylimines and substituted alkenes. nih.govchemrxiv.org In this method, the excitation of a cyclopropylimine with visible light generates an excited state diyl, which then participates in a cycloaddition to form aminocyclopentane derivatives. nih.govchemrxiv.org While this method generates a five-membered ring, it showcases the utility of photochemical strategies in the synthesis of amino-substituted carbocycles. nih.gov

Michael-Dieckmann Type Reactions for Ring Construction

The Dieckmann condensation, an intramolecular cyclization of a diester, is a classic method for forming cyclic β-keto esters. mychemblog.comyoutube.comopenstax.org This reaction proceeds via the formation of an enolate ion from a diester, which then undergoes an intramolecular nucleophilic attack to form a cyclic intermediate. mychemblog.comyoutube.comlibretexts.org The Dieckmann condensation is particularly effective for creating five- and six-membered rings. openstax.orglibretexts.org The resulting cyclic β-keto ester can be further modified, for instance, through alkylation and decarboxylation, to yield substituted cyclic ketones. libretexts.org

While direct application of the Dieckmann condensation for the synthesis of this compound is not extensively detailed in the provided context, it represents a fundamental ring-forming strategy that can be adapted. For instance, a diester precursor containing a protected amino group could potentially be cyclized via a Dieckmann-type reaction to form a cyclobutane ring with the requisite functionalities for conversion to the target amino acid.

Aza-Michael Addition Methodologies for β-Amino Acid Synthesis

The aza-Michael addition, or conjugate addition of an amine to an electron-deficient alkene, is a powerful tool for the synthesis of β-amino acids. capes.gov.brrsc.orgresearchgate.netresearchgate.net This reaction has been utilized in catalyst- and solvent-free conditions to produce β-amino acid derivatives in high yields. rsc.orgresearchgate.net For instance, the reaction of β-fluoroalkylated acrylates with amines provides fluoroalkylated β-amino acid derivatives efficiently. rsc.org

This methodology has been successfully applied to the synthesis of β-aminocyclobutanecarboxylic acid derivatives. A tandem base-catalyzed amidation/aza-Michael addition of cyclobutene-1-carboxylic acid with benzo[d]oxazol-2(3H)-ones has been shown to produce β-N-heterocyclic cyclobutane carboximides in good yields and with moderate to good stereoselectivity. thieme-connect.de Similarly, a solvent-free aza-Michael addition of benzophenone (B1666685) imine to 3-halopropylidenemalonates followed by a base-induced ring closure yields highly substituted cyclobutanedicarboxylic acid derivatives. rsc.org These strategies highlight the versatility of the aza-Michael addition in constructing the substituted cyclobutane core.

The aza-Michael addition can also be part of a cascade reaction. For example, the reaction of itaconic acid with an amine can lead to a subsequent cyclization to form a stable N-alkyl-pyrrolidone carboxylic acid. frontiersin.orgnih.gov This demonstrates the potential for developing one-pot procedures for complex molecule synthesis.

Curtius Rearrangements for Amino Acid Derivatization

The Curtius rearrangement is a versatile reaction that converts a carboxylic acid into a primary amine with one less carbon atom. nih.govwikipedia.orglibretexts.org The process involves the thermal decomposition of an acyl azide (B81097) to an isocyanate, which can then be trapped by various nucleophiles to yield amines, carbamates, or ureas. nih.govwikipedia.orgnih.govrsc.org A key advantage of this rearrangement is that it proceeds with complete retention of the stereochemistry of the migrating carbon group. nih.govnih.gov

This reaction has found significant application in the synthesis of amino acids and their derivatives. wikipedia.org For instance, the Darapsky degradation, a variation of the Curtius rearrangement, converts α-cyanoesters to amino acids. wikipedia.org In the context of complex molecule synthesis, the Curtius rearrangement has been a key step in the total synthesis of natural products like triquinacene and the antiviral drug oseltamivir. wikipedia.org

Specifically for this compound, the Curtius rearrangement can be employed to introduce the amino group. A carboxylic acid precursor on the cyclobutane ring can be converted to an acyl azide, which then undergoes the rearrangement to form an isocyanate. Subsequent hydrolysis or reaction with an alcohol would yield the desired amino or carbamate-protected amino group, respectively. libretexts.org This method is particularly useful for creating Boc-protected amines by carrying out the reaction in the presence of tert-butanol. wikipedia.orgnih.gov

Homologation Strategies for Cyclobutane Ring Expansion

Ring expansion strategies offer an alternative route to cyclobutane derivatives. While the provided information does not extensively detail homologation strategies specifically for expanding a smaller ring to a cyclobutane ring for the synthesis of this compound, the concept of ring expansion is a valid synthetic approach. For example, a newly developed method involving the Michael addition of benzylamines to methyl 2-chloro-2-cyclopropylideneacetate leads to a ring enlargement to afford methyl 2-(benzylamino)cyclobutenecarboxylates. researchgate.net

More general studies on ring expansion reactions based on amino acid side-chain insertion have been conducted to better understand their scope and limitations with respect to ring size. nih.gov Computational results using density functional theory (DFT) have been employed to predict the viability of new ring-expansion reactions. nih.gov Another approach, termed Successive Ring Expansion (SuRE), has been developed to access functionalized medium-sized rings. whiterose.ac.uk These studies, while not directly focused on cyclobutane synthesis, provide a framework for designing potential ring expansion routes to this compound. A photochemical or electrochemical carbonylative ring expansion of cyclic carboxylic acids has also been recently developed. chemrxiv.org

Synthesis of Complex this compound Derivatives

The unique conformational constraints imposed by the cyclobutane ring make this compound an attractive building block for creating complex peptides and oligomers with well-defined secondary structures.

Preparation of Bis(cyclobutane) β-Dipeptides and Oligomers

Stereocontrolled methods have been developed for the high-yield synthesis of bis(cyclobutane) β-dipeptides. researchgate.netacs.org By starting with enantiomerically pure forms of this compound, both enantiomeric and diastereomeric bis(cyclobutane) β-dipeptides can be prepared through self-condensation and cross-coupling reactions. researchgate.net The cyclobutane unit acts as a structure-promoting element in these dimers. researchgate.netacs.org NMR structural studies and DFT calculations have shown the presence of strong intramolecular hydrogen bonds, which lead to rigid, cis-fused [4.2.0]octane structural units. researchgate.netacs.org

Furthermore, oligomers of (1R,2S)-2-aminocyclobutane-1-carboxylic acid, ranging from 2 to 8 residues, have been synthesized. nih.gov These β-peptides adopt a strand-type conformation in solution, stabilized by intra-residue six-membered hydrogen-bonded rings. nih.gov These oligomers exhibit a high propensity to self-assemble into nano-sized fibers and, in some cases, form gels. nih.gov The hexamer and octamer of trans-2-aminocyclobutanecarboxylic acid have also been prepared and shown to fold into a well-defined 12-helical conformation in both solution and the solid state. acs.org

The synthesis of these oligomers typically involves standard peptide coupling techniques, using protected monomers of this compound. nih.govwisc.edu The ability to create these complex, ordered structures highlights the potential of this compound in the field of foldamers and biomaterials. nih.gov

Synthesis of Hybrid β,β- and β,δ-Dimers Incorporating this compound

The synthesis of hybrid dimers containing this compound is a significant area of research, aimed at creating novel peptide structures with controlled conformations. Stereocontrolled methods have been successfully developed for the preparation of not only bis(cyclobutane) β-dipeptides but also hybrid β,β- and β,δ-dimers. acs.orgnih.gov These dimers are formed by coupling a this compound residue with a linear amino acid. acs.orgnih.gov

The constrained nature of the cyclobutane ring acts as a potent structure-promoting unit within these dimers. acs.orgnih.gov Structural analyses, including NMR studies and DFT theoretical calculations, have demonstrated the formation of strong intramolecular hydrogen bonds. These interactions lead to the creation of rigid, cis-fused bicyclic systems, such as a [4.2.0]octane structural unit, which imparts significant conformational rigidity to the molecule in both solution and the gas phase. acs.orgnih.gov

A notable characteristic observed in these dimers is a cis-trans conformational equilibrium that arises from the rotation around the carbamate (B1207046) N-C(O) bond. The trans conformer is typically the major form. However, in the solid state, this equilibrium is absent, and the structure is stabilized by intermolecular hydrogen bonds. acs.orgnih.gov

Diversification and Functionalization Strategies for Modified Analogs

The chemical scaffold of this compound lends itself to a variety of diversification and functionalization strategies, allowing for the creation of a wide array of modified analogs with tailored properties. These strategies are pivotal for exploring the chemical space of this unique amino acid and for developing novel building blocks for medicinal chemistry and materials science.

One effective method for diversification is the tandem base-catalyzed amidation/aza-Michael addition. thieme-connect.dechemistryviews.org This protocol facilitates the reaction between cyclobutene-1-carboxylic acid and nucleophiles like benzo[d]oxazol-2(3H)-ones, yielding β-N-heterocyclic cyclobutane carboximides. thieme-connect.dechemistryviews.org These products, which possess a trans geometry, are valuable intermediates that can be further modified by reacting with various nucleophiles to produce a diverse range of trans-β-N-heterocyclic cyclobutanecarboxylic acid derivatives, including peptidomimetic structures. chemistryviews.orgresearchgate.net

Further functionalization can be achieved through reactions targeting the cyclobutane ring itself. For instance, the [2+2] cycloaddition of ethylene with chiral unsaturated γ-lactams can produce cyclobutane derivatives that are subsequently converted into Boc-protected 2-aminomethylcyclobutanecarboxylic acids. mdpi.com Additionally, the stereoselective synthesis of hydroxy-substituted analogs, such as (cis/trans)-2-hydroxycyclobutane amino acids, has been accomplished, expanding the range of available functionalized building blocks. mdpi.com

Conformational Analysis and Intrinsic Structural Properties

Experimental Elucidation of Conformation and Dynamics

Experimental techniques are crucial for validating theoretical models and providing a tangible understanding of the molecule's structure and behavior. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography have been the principal tools for characterizing 2-aminocyclobutane-1-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformational Analysis

NMR spectroscopy is a powerful method for investigating the three-dimensional structure and dynamics of molecules in solution. For this compound derivatives, NMR studies have provided detailed information on their preferred conformations, the presence of stabilizing intramolecular interactions, and the energetics of conformational exchange processes. acs.org

Detection and Characterization of Intramolecular Hydrogen Bonding

NMR studies have demonstrated the existence of strong intramolecular hydrogen bonds in derivatives of this compound, which significantly influence their conformation and rigidity. acs.orgnih.gov This hydrogen bonding typically occurs between the amide proton (in N-acylated derivatives) and a carbonyl oxygen, creating a stable six-membered ring-like structure. scispace.com The formation of this bond is confirmed by several NMR observations:

Downfield Chemical Shifts: The proton involved in the hydrogen bond exhibits a significant downfield shift in its ¹H NMR spectrum, indicative of its deshielded environment. scispace.comrsc.org

Solvent Dependence: The chemical shift of the NH proton can be compared in different solvents. A smaller change in chemical shift between a non-polar solvent (like deuterochloroform) and a hydrogen-bond-accepting solvent (like dimethyl sulfoxide) suggests the proton is shielded from the solvent by its participation in an intramolecular bond. scispace.com

Formation of Fused-Ring Systems: This intramolecular hydrogen bonding can lead to the formation of rigid, cis-fused bicyclic structures, which has been observed in derivatives of this compound. acs.orgnih.gov

Studies of Conformational Equilibria (e.g., cis-trans, ring-puckering)

NMR studies have been instrumental in characterizing these equilibria:

Cis-Trans Isomerism: The relative orientation of the amino and carboxyl groups can be either on the same side (cis) or opposite sides (trans) of the cyclobutane (B1203170) ring. researchgate.net These isomers are distinct molecules with different NMR spectra.

Ring-Puckering: The cyclobutane ring undergoes rapid inversion between two puckered conformations at room temperature. The position of this equilibrium is influenced by the substituents on the ring. acs.org

Rotational Isomers: In N-protected derivatives, such as those with a carbamate (B1207046) group, a conformational equilibrium resulting from restricted rotation around the N-C(O) bond has been observed. acs.orgnih.gov NMR analysis has shown that the trans form, where the bulky groups are further apart, is typically the major conformer in solution. acs.org

Stereochemical Assignments via Long-Range Coupling and NOE/ROESY Analysis

The unambiguous assignment of stereochemistry (cis vs. trans) and the detailed description of the ring's pucker in solution are accomplished using advanced NMR techniques. Nuclear Overhauser Effect (NOE) and Rotating-frame Overhauser Effect (ROESY) experiments are particularly vital. These 2D NMR methods detect through-space interactions between protons that are close to each other (typically < 5 Å), regardless of whether they are connected by bonds. By analyzing the pattern of NOE/ROESY cross-peaks, researchers can build a three-dimensional model of the molecule's predominant conformation in solution, allowing for the definitive assignment of the relative stereochemistry of the substituents. acs.orgacs.org

X-ray Crystallography for Solid-State Molecular and Crystal Structures

X-ray crystallography provides a precise, static picture of the molecular structure in the solid state. By diffracting X-rays off a single crystal of the compound, a detailed three-dimensional map of electron density can be generated, revealing atomic positions with high precision. acs.org For derivatives of this compound, this technique has confirmed the puckered nature of the cyclobutane ring and the specific bond lengths and angles. acs.orgacs.org Interestingly, the solid-state structure can differ from the solution-state conformation. For instance, while intramolecular hydrogen bonds may dominate in solution, intermolecular hydrogen bonds are prevalent in the solid state, forming extended lattice structures. acs.orgnih.gov

| Parameter | Solid-State (X-ray Crystallography) | Solution-State (NMR) |

| Dominant H-Bonding | Intermolecular | Intramolecular (in derivatives) |

| Conformation | Fixed, single conformation in the crystal lattice | Dynamic equilibrium of conformers (e.g., ring puckering, rotamers) |

| Environment | Ordered crystal packing | Disordered solvent environment |

Determination of Absolute Configuration

When a chiral compound is synthesized or isolated as a single enantiomer, X-ray crystallography is the definitive method for determining its absolute configuration (i.e., the R or S designation at each stereocenter). By employing anomalous dispersion effects, the analysis can distinguish between a molecule and its non-superimposable mirror image. youtube.com The stereoselective synthesis and subsequent characterization of enantiomerically pure (+)- and (-)-2-aminocyclobutane-1-carboxylic acid has been achieved, with their absolute stereochemistry being unequivocally established through such rigorous structural analysis. acs.orgnih.gov

Vibrational Spectroscopy for Conformational Insights

Vibrational spectroscopy is a powerful tool for investigating the conformational properties of molecules like this compound, both in bulk and at the single-molecule level.

FTIR spectroscopy provides valuable information about the functional groups and hydrogen bonding patterns in this compound and its derivatives. In the solid phase, FTIR analysis of peptide models derived from cis- and trans-2-aminocyclobutane-1-carboxylic acids (ACBCs) helps to characterize their structure. nih.gov The spectra of carboxylic acids are distinguished by a very broad O-H stretching band, typically found between 3500 and 2500 cm⁻¹, which arises from strong hydrogen bonding. spectroscopyonline.com

The carbonyl (C=O) stretching frequency is also a key diagnostic peak. For saturated carboxylic acids, this peak generally appears in the range of 1730 to 1700 cm⁻¹. spectroscopyonline.com The specific position and shape of these bands can indicate the nature and extent of hydrogen bonding, distinguishing between intramolecular and intermolecular interactions. For instance, studies on peptide models incorporating related cyclic amino acids have used FTIR to study conformational stability and flexibility under various conditions. researchgate.net The analysis of the amide I and amide II bands in such peptides provides insight into their secondary structure, such as β-sheets and aggregated strands. researchgate.net

Vibrational Circular Dichroism (VCD) is particularly suited for studying chiral molecules like this compound, as it measures the differential absorption of left and right circularly polarized infrared light by vibrational transitions. ru.nlnih.gov This technique is highly sensitive to the three-dimensional arrangement of atoms and can provide an unambiguous determination of a molecule's absolute configuration. ru.nlnih.gov

A study on N-tert-butyloxycarbonyl (Boc) derivatives of cis- and trans-ACBC benzylamides revealed markedly different VCD signatures for the two diastereomers. nih.gov The VCD spectrum of the trans-ACBC derivative showed an intensity that was an order of magnitude larger in the carbonyl stretching region compared to its cis counterpart. nih.gov This significant difference highlights VCD's sensitivity to stereochemical variations. The spectral signature of the cis-ACBC derivative was successfully reproduced by calculations of a monomer, indicating that long-range effects were not significant for this system. nih.gov The geometry of this monomer was found to be intermediate between C6 and C8 structures, which are characterized by 6- or 8-membered cyclic N-H···O hydrogen bonds. nih.gov

Circular Dichroism (CD) Spectroscopy for Peptide Secondary Structure Assessment

Circular Dichroism (CD) spectroscopy in the far-UV region is a fundamental technique for analyzing the secondary structure of peptides and proteins. americanpeptidesociety.orgnih.govnih.gov By measuring the differential absorption of circularly polarized light, CD provides distinct spectra for different secondary structures like α-helices, β-sheets, and random coils. americanpeptidesociety.org

| Secondary Structure | Typical CD Spectral Features |

| α-Helix | Strong negative peak at ~222 nm and a positive peak at ~190 nm. americanpeptidesociety.org |

| β-Sheet | Positive peak around 195 nm and a negative peak near 217 nm. americanpeptidesociety.org |

| Random Coil | Less defined peaks, often with a negative band near 200 nm. americanpeptidesociety.org |

This table provides a general overview of CD spectral features for common peptide secondary structures.

Computational Chemistry for Elucidating Conformational Landscapes

Computational methods are indispensable for understanding the complex conformational preferences and electronic properties of this compound and its derivatives.

Density Functional Theory (DFT) Calculations for Conformational Energetics and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used extensively to investigate the structural and electronic properties of molecules. nih.gov For this compound and its derivatives, DFT calculations are crucial for predicting conformational energies, vibrational spectra (FTIR and VCD), and understanding the nature of intra- and intermolecular interactions. nih.govacs.orgnih.gov

DFT studies have shown that the cyclobutane ring acts as a potent structure-promoting unit in both monomers and dimers. nih.gov Theoretical calculations, corroborated by NMR spectroscopy, have demonstrated the formation of strong intramolecular hydrogen bonds in derivatives of this compound, leading to rigid, cis-fused bicyclic-like structures in the gas phase and in solution. nih.gov

Furthermore, DFT is essential for interpreting experimental VCD spectra. By calculating the theoretical spectra for different possible conformers, researchers can determine the most likely structures present in the sample. nih.gov For instance, DFT calculations were used to model the VCD spectra of ACBC derivatives, confirming that the observed spectrum for the cis-isomer corresponded to a monomeric form with a specific hydrogen-bonding pattern. nih.gov These computational approaches provide a molecular-level understanding that complements experimental findings.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the conformational flexibility of molecules and the influence of the solvent environment on their structure. For derivatives of this compound, MD simulations have been employed to understand their dynamic behavior and interactions with the surrounding solvent molecules.

In a study on hybrid peptidomimetics containing a (1S,2S)-2-aminocyclobutane-1-carboxylic acid residue, MD simulations revealed that these molecules can exhibit dynamic hydrogen bonding patterns. nih.gov For instance, simulations of a dodecamer showed a multitude of transient hydrogen bonds, indicating a degree of flexibility despite the rigid cyclobutane core. nih.gov

A key parameter derived from MD simulations is the Solvent Accessible Surface Area (SASA), which quantifies the portion of a molecule's surface that is accessible to a solvent. This is crucial for understanding how a molecule will interact with its environment. For example, in peptidomimetics, the orientation of functional groups, such as guanidinium (B1211019) groups, towards the solvent is critical for their biological activity. nih.gov MD simulations can provide average SASA values, offering insights into the exposure of these groups. nih.gov

Table 1: Illustrative Solvent Accessible Surface Area (SASA) Data from MD Simulations of a Peptidomimetic containing a this compound Derivative

| Peptide Component | Average SASA (nm²) | Standard Deviation |

| Guanidinium Groups of Peptide 8 | 1.145 | 0.084 |

| Guanidinium Groups of CF-conjugate 11 | 1.160 | 0.078 |

This data is derived from a study on related peptidomimetics and serves as an example of the insights gained from MD simulations. nih.gov

While detailed MD simulation data specifically for the parent compound this compound is not extensively published, the studies on its derivatives highlight the utility of this method in assessing conformational dynamics and solvation effects, which are critical for the design of molecules with specific properties. nih.gov

Quantum Chemical Calculations for Theoretical Spectroscopic Correlation and Band Assignment

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in correlating theoretical spectroscopic data with experimental findings. These calculations provide a deeper understanding of the vibrational and electronic properties of molecules like this compound.

DFT calculations have been successfully used to predict the conformational preferences and to support the interpretation of NMR and infrared (IR) spectra of cyclobutane-containing molecules. researchgate.net For instance, theoretical calculations can help to assign specific vibrational modes observed in an IR spectrum to the stretching or bending of particular chemical bonds.

A comprehensive vibrational analysis has been conducted on the closely related compound, cyclobutanecarboxylic acid, providing a framework for understanding the spectra of its amino-substituted derivative. dtic.mil The assignments are based on the comparison of calculated frequencies with experimental IR and Raman data. dtic.mil

Table 2: Proposed Vibrational Fundamentals for Cyclobutanecarboxylic Acid

| Experimental IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Assignment |

| 3300-2800 | 3200-2700 | νOH |

| 2955 | 2991 | νCH₂ |

| 1689 | 1654 | νC=O |

| 1451 | 1452 | δCH₂ scissors |

| 1428 | 1430 | δOH in-plane |

| 1222 | 1227 | δCH wag |

| 967 | - | ring breath |

| 940 | 944 | ring-carbon stretch |

| 568 | 568 | δCOO⁻ scissors |

This table is adapted from a study on cyclobutanecarboxylic acid and illustrates the process of vibrational band assignment. dtic.mil

Intrinsic Rigidity and Conformational Bias Conferred by the Cyclobutane Ring System

Studies on derivatives of this compound have demonstrated that the cyclobutane ring acts as a potent structure-promoting unit. researchgate.netfigshare.com NMR spectroscopic analysis and DFT theoretical calculations have provided strong evidence for the formation of stable intramolecular hydrogen bonds. researchgate.netresearchgate.netfigshare.com These hydrogen bonds often give rise to well-defined secondary structures, such as cis-fused bicyclic systems that further enhance the rigidity of the molecule in both solution and the gas phase. researchgate.netfigshare.com

The relative stereochemistry of the amino and carboxylic acid groups (cis or trans) on the cyclobutane ring also plays a crucial role in determining the conformational bias. For example, derivatives of the cis-isomer can form strong intramolecular hydrogen bonds, leading to highly compact and rigid structures. researchgate.netfigshare.com In some cases, a conformational equilibrium, such as that arising from rotation around a carbamate bond in protected derivatives, has been observed, with one conformer being significantly more populated. researchgate.netresearchgate.netfigshare.com

The ability of the cyclobutane scaffold to induce specific folding patterns has been exploited in the creation of β-peptides with well-defined helical or hairpin-like conformations. researchgate.netfigshare.com This demonstrates the powerful influence of the constrained cyclobutane ring in directing the three-dimensional structure of larger molecules.

Applications in Peptide and Chemical Biology Research

2-Aminocyclobutane-1-carboxylic Acid as a Peptidomimetic Scaffold and Building Block

This compound (ACBC) has emerged as a valuable structural motif in the field of peptidomimetics and chemical biology. As a cyclic, conformationally constrained amino acid, its incorporation into peptide sequences offers a powerful strategy to create foldamers—oligomers with a strong propensity to adopt specific, predictable three-dimensional structures. nih.gov The rigid cyclobutane (B1203170) ring serves as a potent structure-promoting unit, capable of influencing the local and global conformation of a peptide chain. acs.orgnih.gov This inherent rigidity is a key feature in the design of peptidomimetics, which aim to mimic the structure and function of natural peptides while often exhibiting improved properties such as enhanced metabolic stability. semanticscholar.orgnih.gov The cyclobutane framework provides a scaffold that can pre-organize a peptide backbone, reducing the entropic penalty associated with folding and stabilizing desired secondary structures. nih.govacs.orgnih.gov

The fundamental principle behind using conformationally restricted amino acids like this compound is to limit the accessible conformational space of a peptide backbone. lifechemicals.com Natural peptides are often highly flexible, which can be a liability in drug design as the bioactive conformation is just one of many possibilities. By incorporating rigid units, the peptide is guided towards a more defined structure. nih.govnih.gov

Derivatives of this compound are designed to be compatible with standard peptide synthesis protocols, most notably solid-phase peptide synthesis (SPPS). semanticscholar.orgnih.gov Typically, the amino group is protected with a fluorenylmethyloxycarbonyl (Fmoc) group, allowing for its use in Fmoc/tert-Bu-based SPPS methodologies. nih.gov

The coupling of these constrained amino acids into a growing peptide chain can be achieved using common activating reagents. For instance, the condensation of Fmoc-protected ACBC has been successfully performed using a combination of diisopropylcarbodiimide (DIC) and OxymaPure® in dimethylformamide (DMF). nih.gov Following the coupling step, the Fmoc protecting group is removed with a standard piperidine/DMF solution to allow for the elongation of the peptide chain. nih.gov Solution-phase synthesis methods have also been employed, where protected ACBC monomers are coupled to produce oligomers. researchgate.netunina.it Furthermore, specialized derivatives of ACBC have been synthesized for specific applications, such as hydrocarbon-stapled peptides, where olefin-terminated ACBC residues are incorporated and subsequently cyclized via ring-closing metathesis (RCM). semanticscholar.org These diverse synthetic strategies demonstrate the versatility of ACBC as a building block for a wide range of peptide and pseudopeptide structures. acs.orgresearchgate.net

The incorporation of this compound has a profound impact on peptide folding, driven by the rigidity of the cyclobutane ring. acs.orgnih.gov This rigidity promotes the formation of stable, well-defined secondary structures, even in short oligomers. nih.gov A key factor in this structural organization is the formation of stable intramolecular hydrogen bonds. These hydrogen bonds often create cyclic motifs, such as eight-membered rings involving adjacent residues, which lock the peptide backbone into a specific conformation. acs.orgnih.govnih.gov The ability of the cyclobutane unit to act as a structure-promoting element has been demonstrated both in solution via NMR studies and in the solid state through X-ray crystallography. acs.orgacs.org The resulting conformations are highly dependent on the stereochemistry of the ACBC residue. uab.catuab.cat

Oligomers constructed from the trans-stereoisomer of this compound show a remarkable propensity to form well-defined helical structures. acs.org Specifically, experimental and computational studies have shown that hexamers and octamers of trans-2-aminocyclobutane carboxylic acid fold into a stable 12-helix conformation, both in solution and in the solid state. acs.org This structure is characterized by intramolecular hydrogen bonds between the C=O group of residue i and the N-H group of residue i+3, forming a 12-membered ring. While the 12-helix is prominently observed, the incorporation of ACBC and its derivatives can also favor other helical types. nih.gov Depending on the specific sequence and substitution pattern, low-energy conformations corresponding to α-helices and 3(10)-helices have also been predicted through conformational energy calculations. nih.gov Related cyclic β-amino acids, such as trans-2-aminocyclohexane-1-carboxylic acid (trans-ACHC), have been shown to form 10-helices and 14-helices depending on the oligomer length, suggesting that this class of building blocks provides a versatile toolkit for constructing various helical foldamers. rsc.org

In stark contrast to the helical structures promoted by the trans-isomer, peptides containing the cis-stereoisomer of this compound tend to adopt extended, strand-like conformations. uab.catuab.cat These structures resemble β-strands and can self-assemble into larger ribbon-like fibrils. rsc.org High-resolution NMR experiments on hybrid peptides containing alternating ACBC and γ-amino-L-proline residues revealed that those with a cis-cyclobutane residue adopt a strand-like structure, whereas their trans-diastereomers are more folded. uab.cat The cis configuration appears to favor inter-residue hydrogen bonding patterns that lead to these extended, zigzag-like backbone conformations rather than the tight turns required for helical folding. uab.catrsc.org

The stereochemistry of the this compound residue is the dominant factor controlling the conformational bias of the resulting peptide. uab.catuab.cat The relative cis or trans configuration of the amino and carboxyl groups on the cyclobutane ring dictates whether the peptide will adopt a folded, helical structure or an extended, strand-like conformation. uab.catuab.cat

This principle is clearly demonstrated in studies comparing diastereomeric peptides directly. Peptides incorporating trans-ACBC residues consistently adopt more folded structures in solution, driven by the formation of stable intra-residue hydrogen-bonded rings. uab.catuab.cat Conversely, their counterparts containing cis-ACBC residues adopt extended, strand-like structures. uab.catuab.cat This indicates that the local geometry imposed by the cyclobutane ring's substitution pattern is the primary origin of the global folding pattern of the oligomer. uab.cat While the nature of adjacent amino acid residues (the "spacer") can modulate these preferences, the foundational conformational bias is set by the stereochemistry of the ACBC building block itself. nih.govacs.orguab.cat

Table of Conformational Preferences of ACBC-Containing Peptides

| ACBC Isomer | Predominant Secondary Structure | Driving Interaction |

| trans-2-Aminocyclobutane-1-carboxylic acid | Helical (e.g., 12-Helix) | Intramolecular hydrogen bonds promoting turns |

| cis-2-Aminocyclobutane-1-carboxylic acid | Extended Strand / Ribbon | Inter-residue interactions favoring a linear conformation |

Development of Novel Foldamers with Tunable Conformational Propensities

The incorporation of this compound into peptide chains is a powerful strategy for the creation of foldamers—oligomers that adopt well-defined, stable secondary structures. The constrained nature of the cyclobutane ring significantly influences the conformational preferences of the resulting peptides.

Detailed research findings indicate that oligomers of (1R,2S)-2-aminocyclobutane-1-carboxylic acid preferentially adopt a strand-type conformation in solution. nih.govnih.gov This is primarily induced by the formation of intra-residue six-membered hydrogen-bonded rings, which create rigid cis-fused [4.2.0]octane structural units. nih.govnih.govnih.gov This high degree of rigidity is a key feature that makes these β-peptides valuable as structural scaffolds. nih.gov

Furthermore, studies on the hexamer and octamer of trans-2-aminocyclobutane carboxylic acid have shown a strong preference for folding into a well-defined 12-helical conformation, both in solution and in the solid state. jst.go.jpwikipedia.org This contrasts with the 14-helix commonly observed in peptides formed from trans-2-aminocyclohexanecarboxylic acid, demonstrating how the ring size of the cyclic β-amino acid can be used to tune the resulting helical structure. osti.gov The ability to direct folding into specific conformations allows for the rational design of peptides with predetermined shapes and potential functions.

Table 1: Conformational Preferences of this compound Oligomers

| Oligomer Type | Predominant Conformation | Key Structural Feature |

|---|---|---|

(1R,2S)-isomer oligomers |

Strand-type | Intra-residue six-membered hydrogen bonds |

trans-isomer oligomers |

12-Helix | Defined helical turn |

Molecular Interactions and Biological Target Mechanisms

Enzyme Inhibition Studies and Mechanism Elucidation (e.g., 1-aminocyclopropane-1-carboxylate synthase)

The structural similarity of this compound to 1-aminocyclopropane-1-carboxylic acid (ACC), the natural precursor to the plant hormone ethylene (B1197577), suggests its potential as a modulator of ethylene biosynthesis. nih.gov The key enzyme in this pathway is 1-aminocyclopropane-1-carboxylate synthase (ACC synthase), which converts S-adenosyl-L-methionine to ACC. wikipedia.orglookchem.com

While direct studies on the inhibition of ACC synthase by this compound are not extensively documented, research on its close isomer, 1-aminocyclobutane-1-carboxylic acid (ACBC), has shown that it acts as a powerful inhibitor of 1-aminocyclopropane-1-carboxylate oxidase (ACC oxidase), the enzyme responsible for the final step of ethylene synthesis. jst.go.jp It is plausible that this compound could also interact with enzymes in the ethylene pathway. The mechanism of inhibition by related compounds often involves competition with the natural substrate. For instance, some inhibitors of ACC synthase act as uncompetitive inhibitors. acs.org

Receptor Binding Investigations and Antagonist Activity (e.g., NMDA Receptors)

Derivatives of aminocyclobutane carboxylic acids have been investigated for their activity at N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic transmission in the central nervous system. Research has demonstrated that 1-aminocyclobutane-1-carboxylic acid (ACBC) and its derivatives can act as antagonists at the NMDA receptor. nih.govnih.govmdpi.com Specifically, ACBC has been identified as an antagonist at the glycine (B1666218) modulatory site of the NMDA receptor. nih.gov

Studies on a range of cis- and trans-3-substituted 1-aminocyclobutane-1-carboxylic acids have revealed potent and selective antagonist activity at NMDA receptors. acs.org This activity is often dependent on the nature and stereochemistry of the substituents on the cyclobutane ring. While direct and extensive research on the antagonist activity of this compound itself is less common, its structural resemblance to known NMDA receptor antagonists suggests it could have similar properties.

Structural Biology Approaches to Compound-Target Complex Characterization

Understanding the three-dimensional structure of this compound and its oligomers is crucial for elucidating their function. Structural studies have been conducted using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and theoretical calculations, such as Density Functional Theory (DFT). nih.govnih.gov These studies have been instrumental in confirming the formation of intramolecular hydrogen bonds and the resulting rigid conformations of peptides containing this amino acid. nih.govnih.gov

While detailed crystal structures of this compound-containing peptides have been obtained, showcasing their folded and self-assembled states, there is a lack of publicly available structural data for this compound in complex with a biological target like an enzyme or receptor. nih.govnih.gov Such structural information would be invaluable for understanding the precise molecular interactions that govern its biological activity and for guiding the design of more potent and selective derivatives. The design of proteins that can bind to specific targets is a growing field, and structural characterization of these complexes is key to validating the design process. osti.govmdpi.com

Theoretical Structure-Activity Relationship (SAR) and Ligand Design Principles

The biological activity of derivatives of this compound is intrinsically linked to their three-dimensional structure. The constrained cyclobutane ring serves as a rigid scaffold, and the relative orientation of the amino and carboxyl groups, as well as any additional substituents, dictates how the molecule can interact with a biological target.

For instance, in the context of NMDA receptor antagonists, the presence of acidic and basic groups at specific distances is crucial for binding. The cyclobutane framework helps to lock these functional groups in a bioactive conformation. Structure-activity relationship (SAR) studies on related cyclic amino acids have shown that both the cis/trans stereochemistry of the substituents and the nature of these substituents play a critical role in determining potency and selectivity. For example, the introduction of larger hydrophobic groups can enhance binding to hydrophobic pockets within a receptor.

Table 2: Theoretical SAR Principles for this compound Derivatives

| Structural Modification | Predicted Effect on Activity | Rationale |

|---|---|---|

| Introduction of a hydrophobic substituent | Increased binding affinity | Interaction with hydrophobic pockets in the target protein. |

Alteration of cis/trans stereochemistry |

Change in selectivity and potency | Modifies the spatial arrangement of key functional groups. |

| Extension of a carboxylate side chain | Potential for altered receptor subtype selectivity | Probes different regions of the binding site. |

Self-Assembly and Supramolecular Architectures Based on this compound Oligomers

A fascinating property of oligomers derived from (1R,2S)-2-aminocyclobutane-1-carboxylic acid is their propensity for self-assembly into larger, well-ordered structures. nih.govnih.govnih.gov These oligomers have been shown to form nano-sized fibers, and in some cases, they can form gels. nih.govnih.govnih.gov

The mechanism of this self-assembly has been investigated using techniques such as Transmission Electron Microscopy (TEM), Atomic Force Microscopy (AFM), and molecular modeling. nih.govnih.govnih.gov The proposed aggregation model suggests a parallel molecular arrangement where the strand-type conformation observed in solution is maintained in the assembled structure. nih.govnih.govnih.gov The stability of these supramolecular architectures is attributed to a combination of hydrogen bonding and hydrophobic interactions between the oligomer chains. nih.govnih.govnih.gov This ability to self-assemble into nanomaterials opens up possibilities for the development of new biomaterials with tailored properties.

Formation of Nano-sized Fibers and Gels

The self-assembly of peptides containing this compound into well-defined nanostructures is a significant area of research. These peptides, often referred to as foldamers, can spontaneously organize into ordered materials such as nanofibers, nanoribbons, and hydrogels. rsc.orgwikipedia.org This process is driven by a combination of non-covalent interactions, leading to materials with potential applications in biomedicine and biotechnology. rsc.orgnih.gov

Peptides that incorporate lipophilic chains attached to the amino group of this compound moieties have been shown to self-assemble into various structures, including fibers and spherical micelles. rsc.org The final morphology of these self-assembled structures is highly dependent on the stereochemistry of the ACBC residue. rsc.org Furthermore, dipeptides composed of cis-ACBC residues functionalized with a π-electron-rich tetrathiafulvalene (B1198394) (TTF) moiety have also been described to form nanostructures. rsc.org

The ability of short peptides, as minimal as dipeptides, to form ordered gel assemblies highlights the efficiency of the self-assembly process. nih.gov Even a single amino acid with N-terminal protection can act as an effective hydrogelator. nih.gov These physical hydrogels are held together by a network of non-covalent interactions, creating a scaffold that is largely composed of water. nih.gov

| Peptide Type | Observed Nanostructure | Key Finding |

|---|---|---|

| Peptides with lipophilic chains on ACBC | Fibers, spherical micelles, liquid crystals | Morphology is dependent on the stereochemistry of the ACBC residue. rsc.org |

| Dipeptides of cis-ACBC with tetrathiafulvalene (TTF) | Nanostructures | Functionalization with π-electron-rich moieties can drive self-assembly. rsc.org |

| Short peptides and N-terminally protected amino acids | Hydrogels | Even very simple building blocks can form ordered gel assemblies. nih.gov |

Mechanistic Studies of Aggregation Models and Driving Forces (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The self-assembly of peptides containing this compound is governed by a delicate balance of intermolecular forces. Understanding the mechanisms behind this aggregation is crucial for the rational design of novel biomaterials. The primary driving forces include hydrogen bonding and hydrophobic interactions. rsc.org

Hydrogen Bonding: Both intramolecular and intermolecular hydrogen bonds play a critical role in the structure and assembly of ACBC-containing peptides. Intramolecular hydrogen bonds contribute to the high rigidity of these molecules in solution and the gas phase. nih.govacs.org In the solid state, intermolecular hydrogen bonds become more prevalent. nih.govacs.org Computational studies have suggested that the self-assembly of chiral β-dipeptides with trans-cyclobutane residues can occur through either a head-to-head or head-to-tail molecular arrangement, forming helical structures stabilized by hydrogen-bonded single chains. researchgate.net The formation of an intramolecular hydrogen bond can be influenced by the surrounding environment; in less polar settings, this bond can stabilize certain conformations. nih.gov

Hydrophobic Interactions: Hydrophobic interactions are also a key factor in the self-assembly process, particularly for amphiphilic peptides. rsc.org In aqueous solutions, the hydrophobic parts of the peptides tend to aggregate to minimize contact with water, leading to the formation of a stable core for the nanostructure. This has been observed in helices that self-assemble via lateral hydrophobic interactions between their faces. rsc.org

The aggregation process can be monitored using techniques such as IR and 1H-NMR spectroscopy to gain insights into the conformational changes that occur during the sol-gel transition. researchgate.net

Role in Medicinal Chemistry Design and as Chemical Probes

The conformationally constrained nature of this compound makes it an attractive building block in medicinal chemistry for the design of peptidomimetics and chemical probes. nih.govnih.gov By introducing this rigid amino acid into a peptide sequence, researchers can control the three-dimensional structure, which can lead to improved biological activity, metabolic stability, and receptor selectivity. longdom.org

Utilization as Scaffolds for the Rational Design of Novel Bioactive Molecules

This compound and its derivatives serve as "privileged scaffolds" in drug discovery. mdpi.com A scaffold is a core molecular structure to which various functional groups can be attached to create a library of compounds for biological screening. The rigid framework of ACBC allows for the precise positioning of pharmacophoric elements, which is essential for effective interaction with biological targets. mdpi.com

The incorporation of constrained amino acids like ACBC is a key strategy in the design of peptidomimetics, which are molecules that mimic the structure and function of peptides but have improved drug-like properties. longdom.orgmdpi.com This approach has been used to develop a wide range of bioactive molecules. For instance, analogs of the immunomodulatory peptide tuftsin (B1682037) have been synthesized incorporating 1-aminocyclobutane-1-carboxylic acid derivatives. acs.org The goal of using such scaffolds is to create molecules with enhanced potency and selectivity compared to their more flexible counterparts. researchgate.net

| Compound Class | Application | Rationale |

|---|---|---|

| Peptidomimetics | Drug Design | To improve metabolic stability, bioavailability, and receptor affinity/selectivity. longdom.org |

| Tuftsin Analogs | Immunomodulation | To enhance the biological activities of the native peptide. acs.org |

| Constrained Peptides | Targeting Protein-Protein Interactions | To create potent and selective inhibitors. nih.gov |

Design and Conformational Aspects of Cell-Penetrating Peptidomimetics

Cell-penetrating peptides (CPPs) are short peptides capable of crossing cellular membranes and delivering molecular cargo. rsc.org The inclusion of this compound into CPPs offers a way to introduce conformational constraints that can influence their cell-penetration ability. rsc.org

In one study, new hybrid β,γ-oligomers were synthesized incorporating the highly constrained (1S,2S)-2-aminocyclobutane-1-carboxylic acid. rsc.org Previous research had shown that short oligomers made exclusively of this amino acid formed well-defined helical structures in solution, stabilized by eight-membered hydrogen-bonded rings. rsc.org However, in the hybrid oligomers, no stable hydrogen bonding patterns were observed during molecular dynamics simulations. rsc.org

The study compared these hybrid peptides with their γ,γ-homologues which did exhibit a well-defined secondary structure. The latter showed higher leishmanicidal activity and significant intracellular accumulation. rsc.org This suggests that while conformational rigidity is an important factor, the specific preorganized display of charges is also a critical parameter for the cell uptake ability of CPPs. rsc.org The location of polar groups, such as guanidinium (B1211019), at the periphery of the peptide can enhance solubility and interaction with the negatively charged components of the cell's extracellular matrix. rsc.org

Advanced Characterization Techniques in 2 Aminocyclobutane 1 Carboxylic Acid Research

High-Resolution NMR Spectroscopy for Detailed Structural and Conformational Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural and conformational analysis of 2-aminocyclobutane-1-carboxylic acid (ACBC) containing molecules in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY/ROESY) NMR experiments are employed to gain a comprehensive understanding of these systems.

The constrained nature of the cyclobutane (B1203170) ring in ACBC significantly influences the conformation of peptides and other derivatives into which it is incorporated. nih.gov High-resolution NMR studies have demonstrated that the relative stereochemistry of the amino and carboxyl groups on the cyclobutane ring dictates the folding patterns of hybrid peptides. uab.catuab.cat For instance, peptides containing trans-cyclobutane amino acid residues tend to adopt more folded structures in solution compared to their cis-cyclobutane counterparts, which favor more extended, strand-like conformations. uab.catuab.cat This difference arises from the propensity of the trans isomers to form stable intra-residue hydrogen bonds. uab.cat

NMR structural studies, supported by DFT theoretical calculations, have revealed the formation of strong intramolecular hydrogen bonds in ACBC-containing molecules. nih.gov These interactions lead to the formation of rigid, cis-fused [4.2.0]octane structural units, which impart significant conformational rigidity in both solution and the gas phase. nih.gov Furthermore, NMR has been instrumental in observing cis-trans conformational equilibria resulting from rotation around carbamate (B1207046) N-C(O) bonds in protected ACBC derivatives, with the trans form typically being the major conformer in solution. nih.gov In more complex systems, such as cyclic peptides incorporating ACBC analogues, NMR experiments combined with molecular dynamics (MD) calculations are essential for elucidating the three-dimensional structure. nih.gov The data obtained from these NMR studies, including chemical shifts, coupling constants, and Nuclear Overhauser Effect (NOE) correlations, provide the necessary constraints for building accurate molecular models.

X-ray Crystallography for Definitive Molecular and Crystal Structure Determination

X-ray crystallography provides unambiguous, high-resolution data on the three-dimensional arrangement of atoms within a crystalline solid. This technique is indispensable for the definitive determination of the molecular and crystal structure of this compound and its derivatives, offering precise information on bond lengths, bond angles, and torsion angles.

Crystallographic studies confirm the conformational constraints imposed by the cyclobutane ring and reveal the detailed intermolecular interactions that govern the packing of these molecules in the solid state. For derivatives of this compound, X-ray diffraction has shown that in the solid state, intermolecular hydrogen bonds are prevalent, a feature that is different from the intramolecular hydrogen bonding often observed in solution. nih.gov The crystal structure provides a static picture that complements the dynamic conformational information obtained from solution-phase NMR studies.

While specific crystallographic data for the parent this compound is not detailed in the provided search results, the principles of X-ray diffraction and its application to organic compounds are well-established. rsc.orgsemanticscholar.org The data obtained from such analyses are crucial for understanding structure-property relationships and for validating computational models. For example, the precise geometry obtained from X-ray crystallography can be used as a starting point for theoretical calculations of spectroscopic properties, such as those observed in Vibrational Circular Dichroism. nih.gov

Below is a representative table of typical bond lengths that would be determined from an X-ray crystallographic analysis of a carboxylic acid-containing organic molecule.

| Bond Type | Average Length (Å) |

| C-C (in ring) | 1.54 - 1.56 |

| C-C(=O) | 1.51 - 1.53 |

| C=O (in carboxylic acid) | 1.20 - 1.22 |

| C-O (in carboxylic acid) | 1.31 - 1.33 |

| C-N | 1.47 - 1.49 |

| N-H | 0.99 - 1.01 |

| O-H | 0.96 - 0.98 |

Note: These are generalized average bond lengths for organic compounds and may vary for specific derivatives of this compound. rsc.orgresearchgate.net

Chiroptical Spectroscopy for Chirality and Secondary Structure Assessment

Chiroptical spectroscopic techniques are particularly powerful for investigating the stereochemical and conformational properties of chiral molecules like this compound and its assemblies.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a vital tool for assessing the chirality and secondary structure of peptides and polymers incorporating this compound. nih.gov CD measures the differential absorption of left and right circularly polarized light, which is exquisitely sensitive to the three-dimensional structure of chiral molecules.

In the context of ACBC-containing peptides, CD spectroscopy is used to characterize the adoption of secondary structures such as β-sheets. diva-portal.org For instance, studies on peptide-detergent mixtures have utilized CD to model the influence of a membrane-like environment on the peptide's ability to aggregate and form ordered structures. diva-portal.org The resulting CD spectra can reveal the presence of characteristic β-sheet signatures, providing insights into the aggregation propensity of these peptides. diva-portal.org

Furthermore, CD spectroscopy, in conjunction with other techniques like NMR and molecular dynamics simulations, helps to build a comprehensive picture of the conformational behavior of these molecules in different environments. nih.govdiva-portal.org The technique is also valuable for studying the binding and folding of these peptides upon interaction with lipid vesicles, although care must be taken to account for potential artifacts from light scattering. nih.gov

Vibrational Circular Dichroism (VCD) in Solid-State and Solution for Stereochemical and Conformational Analysis

Vibrational Circular Dichroism (VCD) extends the principles of circular dichroism to the infrared region of the spectrum, probing the differential absorption of circularly polarized light by vibrational transitions. nih.gov VCD is a powerful technique for determining the absolute configuration and conformational properties of chiral molecules in both solution and the solid state. nih.govnih.gov

Studies on derivatives of cis- and trans-2-aminocyclobutane-1-carboxylic acid have shown that these diastereomers exhibit markedly different VCD signatures. nih.gov The VCD spectrum of the trans-ACBC derivative shows significantly larger intensity in the C=O stretching region, indicating a different solid-state organization compared to the cis isomer. nih.gov Reproducing the VCD spectrum of the trans derivative requires theoretical calculations on clusters of molecules, highlighting the sensitivity of VCD to long-range intermolecular interactions in the crystal. nih.gov In contrast, the VCD spectrum of the cis derivative can be modeled using a monomer, suggesting that long-range effects are less significant for this isomer in the solid state. nih.gov

The combination of experimental VCD spectra with quantum chemical calculations provides a robust method for assigning absolute stereochemistry and for detailed conformational analysis. nih.govresearchgate.net This is particularly valuable as it does not require crystallization, a potential bottleneck for X-ray analysis. researchgate.net The sensitivity of VCD to subtle changes in molecular conformation and packing makes it a valuable tool for studying polymorphism and supramolecular chirality in the solid state. chemrxiv.orgresearchgate.netchemrxiv.org

Microscopy and Imaging Techniques for Self-Assembled Structures

Microscopy techniques are essential for visualizing the morphology of supramolecular structures formed by the self-assembly of this compound derivatives.

Transmission Electron Microscopy (TEM) for Nanofiber Morphology

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique used to investigate the morphology of nanoscale materials. In the study of this compound derivatives, TEM is crucial for visualizing the self-assembled structures, such as nanofibers, that these molecules can form. nih.gov

Oligomers based on (1R,2S)-2-aminocyclobutane-1-carboxylic acid have been shown to self-assemble into nano-sized fibers, a phenomenon directly observed through TEM. nih.gov These images provide evidence of the propensity of these β-peptides to aggregate and form well-defined, elongated nanostructures. nih.gov TEM, often in conjunction with other microscopy techniques like Atomic Force Microscopy (AFM), allows for the detailed characterization of the dimensions and morphology of these self-assembled fibers. nih.gov

The information gleaned from TEM images is critical for understanding the mechanisms of self-assembly. For example, by observing the morphology of the resulting structures, researchers can propose models for the molecular arrangement within the assemblies, suggesting that a parallel molecular arrangement is preferred in the formation of these nanofibers. nih.gov Cryogenic TEM (cryo-TEM) is a particularly powerful variant of this technique, as it allows for the imaging of these structures in a vitrified solution state, which can be more representative of their native morphology in solution. escholarship.orgresearchgate.net

Atomic Force Microscopy (AFM) for Surface Topography and Self-Assembly

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical information about surfaces at the nanoscale. In the context of this compound research, AFM has been instrumental in visualizing the self-assembly of β-peptides containing this amino acid.

The principle of AFM involves scanning a sharp tip, attached to a flexible cantilever, over the sample surface. The deflections of the cantilever due to forces between the tip and the sample are measured and used to create a three-dimensional topographical map of the surface. This capability has been pivotal in confirming the fibrillar nature of self-assembled β-peptides derived from this compound. nih.govrsc.org

Scanning Probe Force Microscopy (SPFM) for Nanostructure Visualization

Scanning Probe Force Microscopy (SPFM) is a family of microscopy techniques that includes AFM. It is used to measure forces between a sharp probe and a surface to generate images of the surface's topography and other properties. In the investigation of oligomers containing this compound, SPFM has been used in conjunction with other microscopy techniques to provide evidence for their self-assembly into nano-sized fibers. nih.govrsc.org

The findings from SPFM have corroborated the results from AFM and Transmission Electron Microscopy (TEM), collectively demonstrating the propensity of these β-peptides to form well-defined nanostructures. nih.govrsc.org The visualization of these nano-sized fibers through SPFM has contributed to the development of an aggregation model where a parallel molecular arrangement is preferred, and the conformation of the oligomers in the assembled state is similar to their conformation in solution. nih.gov This insight is critical for understanding the fundamental principles that govern the self-assembly process of these modified peptides.

Dynamic Light Scattering (DLS) for Nanostructure Size Distribution and Formation